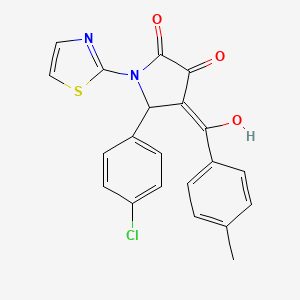
methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate (MNBPT) is an organic compound consisting of a nitrobenzamide group attached to a thiophene ring. It is a member of the class of compounds known as nitrobenzamides, which are characterized by their ability to undergo a variety of chemical transformations. MNBPT has been studied extensively in the laboratory and has been found to possess a wide range of biological activities.
Mécanisme D'action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to interact with various biological targets, including enzymes like 5-lipoxygenase . These targets play crucial roles in various biological processes, including inflammation and allergic responses .
Mode of Action
It can be inferred from related compounds that it might interact with its targets in a way that modulates their activity, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that it might affect pathways related to inflammation and allergic responses .
Result of Action
Based on the reported effects of similar compounds, it can be inferred that it might have potential anti-inflammatory and anti-allergic effects .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been found to possess a wide range of biological activities and has been used in the laboratory to study the effects of various treatments. The major advantages of using methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate for laboratory experiments are its versatility, low cost, and ease of synthesis. However, there are some limitations associated with using methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate for laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has a relatively short half-life and can be easily degraded by light, heat, and oxygen.
Orientations Futures
The potential applications of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate are vast, and there are many possible future directions for research. One area of research that could be explored is the use of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate in combination with other compounds to create novel therapeutics for the treatment of various diseases. In addition, further research could be conducted to explore the use of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate in the development of new drug delivery systems. Additionally, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate could be explored as a potential agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Finally, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate could be explored as a potential agent for the treatment of cancer.
Méthodes De Synthèse
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate can be synthesized by a variety of methods. The most common method involves the reaction of 4-nitrobenzaldehyde and thiophene-2-carboxylic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux. The reaction is typically complete within two to three hours. Other methods of synthesis include the use of a Grignard reagent, the reaction of 4-nitrobenzyl bromide and thiophene-2-carboxylic acid, and the reaction of 4-nitrobenzyl chloride and thiophene-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been studied extensively in the laboratory and has been found to possess a wide range of biological activities. It has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been found to possess anti-cancer properties and has been used in the laboratory to study the effects of various cancer treatments.
Propriétés
IUPAC Name |
methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLNMGOAGQEQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)
![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)

![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)